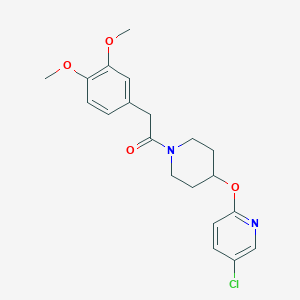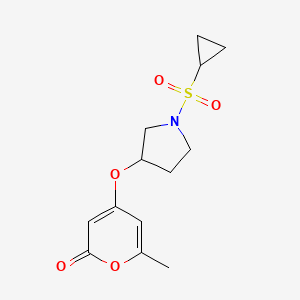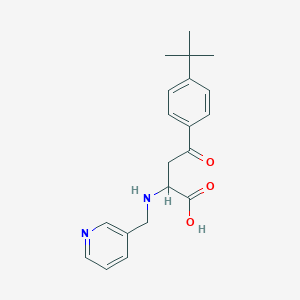![molecular formula C8H8BrNO2 B2411258 5-Bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one CAS No. 2411309-46-9](/img/structure/B2411258.png)
5-Bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring fused to a pyran ring. This compound has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bonding
- Hydrogen Bonding in Pyridine Derivatives : A study on pyrazolo[3,4-b]pyridine derivatives, structurally related to 5-Bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one, revealed interesting hydrogen-bonded structures. These compounds exhibit complex hydrogen bonding, forming dimers and chains of rings, contributing to their structural and chemical properties (Quiroga et al., 2010).
Synthesis and Antibacterial Properties
- Antibacterial and Antioxidant Potential : Research indicates that derivatives of 5-Bromo-pyrazolo[3,4-b]pyridine possess significant antibacterial and antioxidant properties. This highlights the compound's potential in medicinal chemistry, particularly in developing new antibacterial agents (Variya et al., 2019).
Anti-inflammatory and Analgesic Activities
- Analgesic and Anti-inflammatory Activities : A series of 7-azaindazole-chalcone derivatives synthesized from 5-bromo-pyrazolo[3,4-b]pyridine exhibited notable anti-inflammatory and analgesic activities. Some of these compounds showed even better performance than standard drugs, suggesting their utility in pharmaceutical applications (Chamakuri et al., 2016).
Construction of Polyheterocyclic Systems
- Polyheterocyclic Ring System Synthesis : The compound was used as a precursor for constructing new polyheterocyclic ring systems, showing its versatility in synthesizing complex organic structures. This contributes to the development of new materials and pharmaceuticals (Abdel‐Latif et al., 2019).
Photophysical Properties and Applications
- Photophysical Properties : Studies on heteroleptic cyclometalated bis(phenylpyridine)iridium(III) complexes with related pyridine derivatives, including 5-Bromo variants, demonstrated diverse redox and emission properties. These findings are vital for applications in organic light-emitting devices and other photophysical applications (Stagni et al., 2008).
Chemical and Structural Characterization
- Spectroscopic and Structural Studies : Spectroscopic methods like FT-IR and NMR, alongside density functional theory studies, have been employed to understand the structural and chemical properties of pyrazolo[3,4-b]pyridine derivatives. These investigations are crucial for designing pharmaceuticals and understanding their interactions with biological systems (Kumar et al., 2020).
Potential in Drug Discovery
- Drug Discovery Applications : Novel 6-bromo-imidazo[4,5-b]pyridine derivatives synthesized from a similar brominated pyridine compound have shown potential as tyrosyl-tRNA synthetase inhibitors. Such studies are significant in the development of new drugs, particularly in the field of antimicrobial resistance (Jabri et al., 2023).
Mécanisme D'action
Target of Action
Related compounds have shown various types of biological effects, including hypotensive, anticonvulsant, anti-inflammatory, and antimicrobial activity .
Mode of Action
It’s known that the compound forms complex hydrogen bonding structures, contributing to its structural and chemical properties .
Result of Action
Related compounds have shown significant antibacterial and antioxidant properties.
Propriétés
IUPAC Name |
5-bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-7-6-1-2-12-4-5(6)3-10-8(7)11/h3H,1-2,4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJJXDHVZJBDSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CNC(=O)C(=C21)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2411175.png)



![N-(3-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide](/img/structure/B2411182.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411186.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2411189.png)

![N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2411191.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2411194.png)
![3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2411196.png)
![N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2411198.png)